molecular formula C14H15FN2O3 B2424886 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1798463-99-6

1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2424886
CAS No.: 1798463-99-6
M. Wt: 278.283
InChI Key: GOJNFOFQWLRDIX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the early stages of drug discovery. This urea derivative features a 4-fluorophenyl group and a furan-2-yl ethyl moiety connected by a urea linker, a structural motif known for its versatile biological interactions. The strategic incorporation of a fluorine atom is a common bioisosteric strategy in drug design; fluorine can markedly influence a compound's potency, metabolic stability, and membrane permeability by modulating electronic properties, lipophilicity, and its ability to engage in specific interactions with biological targets, such as hydrogen bonding with protein backbones . The furan ring, a heterocyclic scaffold, and the methoxyethyl side chain further contribute to the molecule's pharmacophore profile, potentially allowing it to interact with various enzymatic systems. Urea derivatives are extensively investigated for a wide spectrum of therapeutic applications. Patents and scientific literature indicate that structurally similar compounds have been explored as potential therapeutics for cardiovascular conditions, including heart failure , and for modulating immune responses by controlling interleukin-1 activity . Furthermore, urea-based scaffolds are frequently explored in oncology research, for instance, as inhibitors of targets like MALT1 for the treatment of certain cancers . This combination of features makes this compound a valuable tool for researchers screening for new bioactive molecules, studying structure-activity relationships (SAR), and optimizing lead compounds for improved efficacy and drug-like properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a component in diagnostic procedures. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-19-13(12-3-2-8-20-12)9-16-14(18)17-11-6-4-10(15)5-7-11/h2-8,13H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNFOFQWLRDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluoroaniline and 2-(furan-2-yl)-2-methoxyethanol. These intermediates are then reacted under specific conditions to form the final urea derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and furan groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is C_{18}H_{20}FN_{3}O_{3}, with a molecular weight of approximately 345.37 g/mol. The structure features a urea moiety, which is known for its ability to participate in hydrogen bonding and interact with biological targets effectively.

Anticancer Properties

Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea exhibit significant anticancer activities. For example, studies have shown that derivatives containing fluorinated phenyl groups can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Its structure suggests that it may interact with specific enzymes involved in metabolic pathways, potentially serving as a lead compound for developing new drugs targeting diseases such as diabetes or obesity. The inhibition of enzymes like dipeptidyl peptidase IV (DPP-IV) has been documented, highlighting its role in glucose metabolism regulation .

Therapeutic Potential

The therapeutic applications of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea extend beyond oncology:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its efficacy against gram-positive bacteria has been noted, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, suggesting that it could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease through modulation of neuroinflammatory pathways .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Cancer Treatment : A study conducted on a series of fluorinated urea derivatives showed promising results in inhibiting cancer cell growth in vitro and in vivo models. The study emphasized the importance of the fluorine atom's presence in enhancing the compound's potency against cancer cells .
  • Diabetes Management : Another investigation focused on the use of such compounds as DPP-IV inhibitors demonstrated significant improvements in glycemic control in diabetic animal models, indicating their potential as therapeutic agents for managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)ethyl)urea
  • 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea
  • 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-chloroethyl)urea

Uniqueness

1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable subject of study in various research fields.

Biological Activity

1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a compound of interest due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing data from various studies to highlight its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}FN1_{1}O3_{3}
  • Molecular Weight : 263.27 g/mol
  • CAS Number : [Not available in the provided sources]

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the dihydrofolate reductase (DHFR) pathway, which is crucial for DNA synthesis and repair .
  • Modulation of Signaling Pathways : The compound may also modulate signaling pathways associated with cell survival and apoptosis, contributing to its potential anti-cancer effects .

Anticancer Properties

Several studies have investigated the anticancer properties of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cells.
  • Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 50 µM, a reduction in cell viability by approximately 70% was observed in MCF-7 cells .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (µM)% Cell Viability Reduction
MCF-75070
PC-35065
A5495060

Study on Dihydrofolate Reductase Inhibition

A notable study by Queener et al. evaluated the compound's activity as a lipophilic inhibitor of dihydrofolate reductase (DHFR). The results indicated that it effectively inhibited DHFR activity with an IC50_{50} value of approximately 25 nM, suggesting strong potential for therapeutic application in cancers where DHFR plays a pivotal role .

Study on Apoptosis Induction

Another investigation focused on the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with the compound led to significant increases in early and late apoptotic cell populations compared to untreated controls. This suggests that the compound may trigger apoptotic pathways, contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea?

  • Methodology : Utilize palladium-catalyzed coupling reactions for introducing the furan-2-yl moiety, as demonstrated in related urea derivatives . Protect reactive groups (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions (e.g., acetyl chloride in methanol) . Purify intermediates via column chromatography and confirm purity using HPLC with UV detection.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage and substituent positions. IR spectroscopy can validate the carbonyl stretch (~1640–1680 cm1^{-1}) and aromatic C–F bonds (~1200 cm1^{-1}) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation . For stereochemical analysis, use circular dichroism (CD) if chiral centers are present.

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics of the urea linkage and furan interactions?

  • Methodology : Grow single crystals via vapor diffusion using methanol/water mixtures. Collect diffraction data using synchrotron radiation (λ = 0.9–1.0 Å) and refine structures with SHELXL . Analyze hydrogen-bonding networks (e.g., urea N–H···O interactions) and π-π stacking between fluorophenyl and furan rings using Mercury software. Compare with analogous structures in the Cambridge Structural Database (CSRD) .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Methodology : Synthesize derivatives with substituent variations (e.g., replacing methoxy with hydroxyethyl or altering fluorophenyl positioning) . Test inhibitory activity against targets like Plasmodium falciparum prolyl-tRNA synthetase using enzyme-linked assays or PPARG using luciferase reporter gene assays . Correlate electronic (Hammett σ) and steric (Taft EsE_s) parameters with IC50_{50} values to identify critical functional groups.

Q. How to address discrepancies in solubility profiles across solvents?

  • Methodology : Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–8) using nephelometry. Apply Hansen solubility parameters (HSPs) to model solvent compatibility, focusing on hydrogen-bonding (δhδ_h) and polar (δpδ_p) contributions . For low aqueous solubility, formulate as nanocrystals via anti-solvent precipitation (e.g., using PEG-400 as stabilizer) and characterize via dynamic light scattering (DLS).

Q. What computational methods predict binding interactions with biological targets like PPARG or PAK4?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of PPARG (PDB: 3DZY) or PAK4 (PDB: 4QPL). Validate poses with molecular dynamics (MD) simulations (GROMACS) to assess stability of urea-furan interactions in the binding pocket . Use free-energy perturbation (FEP) to calculate binding affinities of fluorophenyl-modified analogs .

Contradiction Resolution & Best Practices

  • Synthetic Yield Variability : If yields drop during methoxyethyl introduction, optimize reaction temperature (40–60°C) and stoichiometry (1.2 eq. of furan-2-ylmethanol) to minimize byproducts .
  • Crystallographic Disorder : For poorly resolved furan rings, apply twin refinement (SHELXL TWIN command) or use higher-resolution data (≤1.0 Å) to resolve electron density ambiguities .

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